molecular formula C7H11N3O B3026733 4-(1,3,4-Oxadiazol-2-yl)piperidine CAS No. 1082413-19-1

4-(1,3,4-Oxadiazol-2-yl)piperidine

Cat. No.: B3026733
CAS No.: 1082413-19-1
M. Wt: 153.18 g/mol
InChI Key: YDKMMXBPUCTFTD-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)piperidine, also known as 4-ODAP, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in a five-membered ring, and is classified as an oxadiazole. 4-ODAP has been the subject of numerous scientific studies due to its unique properties, which make it useful in a range of applications.

Scientific Research Applications

1. Synthesis and Antimicrobial Activity

4-(1,3,4-Oxadiazol-2-yl)piperidine derivatives have been synthesized and shown to possess antimicrobial properties. Studies have demonstrated that these compounds exhibit significant activity against various bacteria, including Gram-negative and Gram-positive strains. This makes them a potential candidate for the development of new antibacterial agents (Khalid et al., 2016), (Sattar et al., 2016).

2. Anticancer Potential

Some derivatives of this compound have shown promising anticancer activities. These compounds have been evaluated as potential tubulin inhibitors, showing efficacy in antiproliferative assays and indicating a possible role in cancer therapy (Krasavin et al., 2014), (Rehman et al., 2018).

3. Antifungal Properties

Research has also uncovered the antifungal potential of this compound compounds. These studies have highlighted their effectiveness against various fungal species, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans, which are common pathogens in human infections (Sangshetti & Shinde, 2011).

4. GABAA Receptor Agonists

This compound derivatives have been synthesized and evaluated for their selectivity and orientation in GABA binding sites, showing potential as GABAA receptor agonists. This suggests possible applications in treating disorders related to GABAergic dysfunction (Jansen et al., 2008).

Safety and Hazards

The compound “4-(1,3,4-Oxadiazol-2-yl)piperidine” is corrosive . The safety information includes hazard statements H314 and precautionary statements P280; P305+P351+P338; P310 .

Future Directions

The future directions for “4-(1,3,4-Oxadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their anticancer potential, molecular docking, and SAR studies . The focus could be on inhibiting specific cancer biological targets and understanding their interactions with various enzymes .

Properties

IUPAC Name

2-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMMXBPUCTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651193
Record name 4-(1,3,4-Oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082413-19-1
Record name 4-(1,3,4-Oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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